molecular formula C6H6N4O2 B1366051 methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate CAS No. 220131-57-7

methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate

カタログ番号: B1366051
CAS番号: 220131-57-7
分子量: 166.14 g/mol
InChIキー: BCAGGGNPYWRFJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 220131-57-7) is a pyrazole derivative featuring a trifunctional structure: a pyrazole core substituted with an amino (-NH₂) group at position 5, a cyano (-CN) group at position 4, and a methyl ester (-COOCH₃) at position 1. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems relevant to pharmaceuticals, agrochemicals, and materials science . Its reactivity is driven by the electron-withdrawing cyano and ester groups, which activate the pyrazole ring for nucleophilic substitution or cyclization reactions.

特性

IUPAC Name

methyl 5-amino-4-cyanopyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-12-6(11)10-5(8)4(2-7)3-9-10/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAGGGNPYWRFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406417
Record name methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220131-57-7
Record name methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with hydrazine hydrate, followed by the addition of methyl chloroformate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate has demonstrated promising anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 4.95 µM against specific cancer cell lines, indicating significant potential for further development as an anticancer agent . The presence of the pyrazole nucleus allows for modifications that can enhance its activity against different types of tumors.

Antiviral Properties

Recent research has highlighted the antiviral potential of pyrazole derivatives, including this compound. A study focused on related compounds found that certain pyrazoles exhibited activity against HIV-1 replication, suggesting that this compound could be explored as part of a broader strategy to combat viral infections . The structure-activity relationship studies (SAR) indicated that specific substitutions on the pyrazole ring could enhance antiviral efficacy.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves the reaction of hydrazines with appropriate carbonyl compounds or nitriles. This method allows for the introduction of various functional groups that can modulate the biological activity of the compound. For example, modifications at the N1 position have been shown to influence the antiproliferative activity against cancer cells .

Table: Summary of Synthesis Methods

Synthesis MethodKey ReagentsYieldReference
Hydrazine ReactionEthyl cyanoacetateHigh
Condensation with CarbonylsVarious aldehydesModerate
Functionalization at N1Alkyl/aryl halidesVariable

The biological activities associated with this compound are largely attributed to its ability to interact with various molecular targets. Studies have indicated that this compound can act as an inhibitor for certain kinases involved in cancer progression and inflammation . The mechanism of action often involves modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

  • Anticancer Efficacy : A study involving this compound derivatives demonstrated significant cytotoxicity against breast cancer cell lines (Hs578t), with detailed analysis showing a dose-dependent response .
  • Antiviral Activity : In another investigation, compounds derived from this pyrazole were tested against HIV-1, revealing non-toxic profiles while effectively inhibiting viral replication in cell culture assays .

作用機序

The mechanism of action of methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways .

類似化合物との比較

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate and analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
This compound -NH₂ (5), -CN (4), -COOCH₃ (1) 181.15 220131-57-7 Versatile intermediate for heterocycles
Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate -CN (5), -COOCH₂CH₃ (4), -Ph (1) 241.25 98476-09-6 Agrochemical research; bulky aryl group
tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate -NH₂ (5), -CN (4), -COOC(CH₃)₃ (1) 208.22 1232792-00-5 Protecting-group strategy; discontinued
Methyl 5-((2-chloroquinazolin-4-yl)amino)-1H-pyrazole-3-carboxylate -NH-(2-Cl-quinazolin-4-yl) (5), -COOCH₃ (3) 287.1 - Kinase inhibitor synthesis; chloroquinazoline motif
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate -NH₂ (5), -COOCH₂CH₃ (4), -Cyclohexyl (1) 237.30 21253-62-3 Enhanced lipophilicity; potential CNS drug candidate

Key Research Findings

Reactivity Trends

  • Electron-Withdrawing Groups: The cyano and ester groups in this compound enhance electrophilicity at position 3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) that are less feasible in analogs lacking these groups .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in or cyclohexyl in ) reduce reaction rates in nucleophilic substitutions but improve metabolic stability in drug candidates .

生物活性

Methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (MCPC) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in various therapeutic areas.

Chemical Structure and Synthesis

MCPC has the molecular formula C6H6N4O2C_6H_6N_4O_2 and features a pyrazole ring with amino and cyano substituents. The synthesis of MCPC typically involves the reaction of malononitrile with hydrazine derivatives, leading to various aminocyanopyrazoles with promising yields .

Antiviral Activity

One of the notable biological activities of MCPC is its antiviral potential, particularly against HIV-1. Studies have shown that pyrazole derivatives exhibit inhibitory effects on HIV replication. For instance, compounds similar to MCPC have been evaluated for their ability to inhibit HIV-1 replication in cell cultures, demonstrating non-toxic profiles and dose-dependent activity .

Table 1: Inhibition of HIV-1 Replication by Pyrazole Derivatives

CompoundInhibition (%)Toxicity (%)
A.20639.0
A.216511.0
MCPCTBDTBD

Note: TBD = To Be Determined based on specific experimental conditions.

Anticancer Activity

MCPC and its derivatives have also shown potential anticancer properties. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (Hs578t) and prostate cancer cells (DU 205) . The mechanism of action often involves interference with cancer cell proliferation pathways.

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2.18gHs578t10
MCPCDU 205TBD

Antimicrobial Activity

MCPC has also been investigated for its antimicrobial properties. Pyrazole carboxylic acid derivatives are known to exhibit broad-spectrum activity against bacteria and fungi, making them valuable in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR studies of MCPC reveal that modifications on the pyrazole ring significantly influence its biological activity. For instance, the introduction of various substituents at different positions on the pyrazole ring can enhance its potency against specific targets such as viral enzymes or cancer cell receptors .

Table 3: Summary of SAR Findings for Pyrazole Derivatives

Substituent PositionSubstituent TypeEffect on Activity
4AminoIncreased antiviral activity
5CyanoEnhanced cytotoxicity
3Aromatic groupBroader antimicrobial spectrum

Case Studies

  • Antiviral Screening : In a study involving a library of pyrazole-based compounds, MCPC was identified as a lead compound due to its unique mechanism that does not inhibit classical viral enzymes, thus providing a novel approach to HIV treatment .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that MCPC exhibited significant cytotoxic effects on Hs578t cells after 72 hours of exposure, indicating its potential as an anticancer agent .

Q & A

Q. What synthetic routes are commonly employed for preparing methyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate?

The compound can be synthesized via cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazine derivatives and nitrile-containing reagents. For example:

  • Step 1 : Cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine intermediate.
  • Step 2 : Reaction with a substituted hydrazine (e.g., phenylhydrazine) under reflux conditions yields the pyrazole core.
  • Step 3 : Functionalization via cyano group introduction using reagents like NH₄SCN or KCN in acidic conditions.
  • Step 4 : Methyl esterification via methanolysis or diazomethane treatment. Key reagents and conditions:
ReagentRoleConditionsReference
DMF-DMAEnamine formationReflux, 6–8 hrs
NH₄SCNCyano group additionHCl, RT
CH₃OH/H₂SO₄EsterificationReflux, 12 hrs

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • X-ray Crystallography : Determines molecular geometry and hydrogen-bonding networks (e.g., dihedral angles between pyrazole and substituents) .
  • NMR Spectroscopy :
  • ¹H NMR: Peaks at δ 3.8–4.2 ppm (ester methyl group), δ 6.5–7.5 ppm (aromatic protons).
  • ¹³C NMR: Signals at ~165 ppm (ester carbonyl), ~115 ppm (cyano carbon).
    • IR Spectroscopy : Stretches at ~2200 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O ester).
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns.

Q. How can solubility challenges be addressed during biological assay preparation?

  • Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via hydrolysis of the ester moiety under basic conditions (NaOH/EtOH, 60°C) .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability.

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:1).
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA).

Q. How are computational methods applied to predict reactivity?

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Assess binding affinity to biological targets (e.g., kinase enzymes) using AutoDock Vina.

Advanced Research Questions

Q. How can this compound serve as a precursor for fused heterocyclic systems?

  • Fused [5-5] Systems : React with hydrazine hydrate to form pyrazolo[3,4-c]pyrazoles (Scheme 1).
  • Thienopyrazoles : Condense with thiophene derivatives under Pd catalysis . Example reaction:
   this compound + Hydrazine hydrate → 1,6-Dihydropyrazolo[3,4-c]pyrazole  
   Conditions: AcOH/EtOH, reflux, 12 hrs [[9]]  

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ consistency.
  • Metabolite Profiling : Use LC-MS to identify degradation products interfering with activity .
  • Structural Analog Comparison : Compare with derivatives lacking the cyano group to isolate pharmacophore contributions.

Q. How is the compound’s stability under physiological conditions evaluated?

  • pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via HPLC .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr); quench with acetonitrile and analyze remaining parent compound.

Q. What mechanistic insights guide its use in kinase inhibition studies?

  • ATP-Binding Site Competition : Perform competitive binding assays with [γ-³²P]ATP.
  • Resistance Mutagenesis : Engineer kinase mutations (e.g., T315I in BCR-ABL) to assess binding flexibility .

Q. How are computational and experimental data integrated to optimize derivatives?

  • SAR Analysis : Correlate substituent effects (e.g., cyano vs. carboxamide) with activity using QSAR models.
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for virtual derivatives before synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。